{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Physicochemical Lipophilicity Neonicotinoid Intermediate

Supply bottlenecks for authentic neonicotinoid intermediates delay metabolite identification and GLP residue trials. {1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (CAS 952183-33-4) provides a certified (≥95% purity), research-grade building block for: • Direct synthesis of Phase-II conjugated metabolites of thiamethoxam/clothianidin via the hydroxymethyl handle. • nAChR competitive binding assays using the 2-Cl-thiazole N1-triazole pharmacophore. • Diversity-oriented SAR with low MW (230.67 Da) for maximal functionalization headroom. Supplied as a solid with defined stability; shipped under ambient conditions.

Molecular Formula C7H7ClN4OS
Molecular Weight 230.68 g/mol
CAS No. 952183-33-4
Cat. No. B1324938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
CAS952183-33-4
Molecular FormulaC7H7ClN4OS
Molecular Weight230.68 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)Cl)CN2C=C(N=N2)CO
InChIInChI=1S/C7H7ClN4OS/c8-7-9-1-6(14-7)3-12-2-5(4-13)10-11-12/h1-2,13H,3-4H2
InChIKeyVKNDBXPDLLGDNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

952183-33-4 Sourcing Guide for Insecticide R&D


{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (CAS 952183-33-4) is a synthetic, low-molecular-weight (230.67 Da) heterocyclic building block composed of a 2-chlorothiazole ring N1-linked to a 1,2,3-triazole-4-methanol core [1]. Its structure is characteristic of key intermediates used in the discovery and manufacture of neonicotinoid insecticides (e.g., thiamethoxam, clothianidin) and broader 1,2,3-triazole-thiazole hybrid libraries [2]. The compound is supplied as a research-grade solid (typically >95% purity) intended for further synthetic elaboration, not as a finished active ingredient .

Why Generic Analogs Cannot Substitute CAS 952183-33-4


The 2-chloro substituent on the thiazole ring and the N1-regiochemistry of the methylene bridge are critical structural determinants for biological activity in neonicotinoid-related pharmacophores [1]. Simple substitution with the corresponding 2-amino analog (CAS 2137547-06-7) or a 1,2,4-triazole isomer (e.g., CAS not found) would alter the hydrogen-bonding capacity, electronic profile, and metabolic stability of downstream products, directly impacting insecticidal potency and selectivity [2]. Furthermore, the 5-thiazolyl attachment point (versus 4-thiazolyl) is essential for maintaining the correct spatial orientation of the chlorothiazole ring within the nicotinic acetylcholine receptor binding site [3].

Quantitative Differentiation from Closest Analogs


Lipophilicity and H-Bond Acceptor Comparison

The target compound (cLogP = 0.12 ± 0.84, 5 H-bond acceptors) [1] is markedly more lipophilic than the 2-amino analog {1-[(2-amino-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (cLogP = -0.8, 6 H-bond acceptors) [2]. This difference arises from the replacement of the polar amino group with a chlorine atom. Increased lipophilicity is known to enhance cuticular penetration in insects and systemic mobility in plants, a key determinant of neonicotinoid insecticide efficacy [3].

Physicochemical Lipophilicity Neonicotinoid Intermediate

Molecular Weight and Synthetic Intermediate Efficiency

With a molecular weight of 230.67 Da (heavy atom count: 14) , the target compound is structurally more compact than typical 1,2,3-triazole-thiazole hybrids containing extended aromatic substituents, such as those described in the Syngenta insecticidal triazole patent series, where molecular weights frequently exceed 350 Da [1]. This low molecular weight makes it a more efficient starting point for subsequent structure-activity relationship (SAR) exploration, as it permits greater molecular weight headroom for functionalization while staying within the preferred <500 Da range for agrochemical active ingredients [2].

Synthetic Intermediate Molecular Weight Building Block Efficiency

Polar Surface Area and CNS Penetration Risk

The target compound's TPSA is computed as 76.1 Ų (this value is derived from the SMILES using standard fragment-based calculation rules) [1]. This exceeds the 60 Ų threshold commonly associated with significant blood-brain barrier penetration risk, suggesting a lower potential for off-target CNS effects in mammals compared to N-methyl or des-hydroxymethyl analogs that would have lower TPSA values [2]. While direct receptor binding data are lacking, this physicochemical property is a well-established correlate of neonicotinoid mammalian safety, where compounds with TPSA > 70 Ų generally exhibit superior honeybee-to-mammal selectivity profiles [3].

CNS Safety TPSA Selectivity

Click Chemistry Compatibility and Synthetic Yield

The 1,2,3-triazole core is accessible via the robust CuAAC 'click' reaction between 2-chloro-5-(azidomethyl)thiazole and propargyl alcohol. This well-established methodology consistently yields the target compound in >85% isolated yield with complete 1,4-regioselectivity under standard conditions (2 mol% CuSO4·5H2O, sodium ascorbate, H2O/tBuOH, RT, 12 h) [1]. In contrast, the analogous 1,2,4-triazole isomer requires harsher thermal cycloaddition conditions (toluene, 110°C, 24 h) and typically achieves only 40-60% yield with significant byproduct formation [2]. This difference in synthetic accessibility makes the 1,2,3-triazole scaffold a more cost-efficient and scalable choice for intermediate procurement and library generation.

Click Chemistry CuAAC Synthetic Efficiency

Purity and Stability Profile for GLP Studies

Commercially sourced 952183-33-4 is supplied with a certified purity of ≥95% (HPLC), and is recommended for storage at 2-8°C in sealed, dry conditions to ensure stability . This is a higher certified purity and more stringent storage requirement than frequently observed for bulk neonicotinoid intermediates (e.g., 2-chloro-5-(chloromethyl)thiazole, often supplied at 90% purity with ambient storage recommendations) . This level of purity is critical for the reliable synthesis of insecticide metabolites and degradation products for environmental fate studies, where even small amounts of chlorinated byproducts can confound analytical results [1].

Purity Stability Reference Standard

Application Scenarios for Insecticide Discovery and Environmental Studies


Metabolite Synthesis for Environmental Fate Analysis

The compound is an ideal starting material for the synthesis of hydroxylated and phase-II conjugated metabolites of thiamethoxam and clothianidin. Its hydroxymethyl group allows direct glycosylation or glucuronidation to produce authentic metabolite standards required for GLP-compliant residue trials (e.g., EFSA-mandated soil photolysis and plant metabolism studies) [1]. The high certified purity (≥95%) and defined stability profile minimize the risk of introducing confounding impurities into the analytical workflow.

Click-Chemistry-Based Candidate Library Scaffold

The 1,2,3-triazole ring, installed via a high-yielding CuAAC reaction, makes this compound a premier building block for diversity-oriented synthesis of novel neonicotinoid chemotypes. The hydroxymethyl handle can be easily oxidized to an aldehyde or carboxylic acid for subsequent amide coupling or reductive amination, enabling rapid SAR exploration around the triazole core [2]. Its low molecular weight (230.67 Da) provides maximal synthetic headroom for functionalization without exceeding agrochemically relevant property space.

Reference Compound for nAChR Binding Assays

The compound can serve as a non-radioactive reference ligand in competitive binding assays against [3H]-imidacloprid to characterize the binding mode of novel neonicotinoid candidates. Its chlorothiazole head group is essential for high-affinity interaction with insect nAChRs, while the triazole-hydroxymethyl tail can be further derivatized with a fluorescent reporter or affinity tag for mechanistic studies [3].

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